molecular formula C11H11ClO B1324360 1-Phenylcyclobutanecarbonyl chloride CAS No. 4620-67-1

1-Phenylcyclobutanecarbonyl chloride

Cat. No. B1324360
CAS RN: 4620-67-1
M. Wt: 194.66 g/mol
InChI Key: SVSUIHVKXBTVBI-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclobutanecarbonyl chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-Phenylcyclobutanecarbonyl chloride has a molecular weight of 194.66 . Detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Hydroxyl Radical Scavenging

Liao, Kang, and Wu (2001) explored the scavenging of hydroxyl radicals in the H2O2/UV process using n-chlorobutane as a model compound. They studied the effects of pH and concentrations of chloride and bicarbonate ions on hydroxyl radical concentrations and hydrogen peroxide decomposition, providing insights into the role of chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).

Dynamics and Gelation Ability of Oligomeric Electrolyte Gelator

Liu et al. (2011) investigated the structural and dynamical properties of poly[pyridinium-1,4-diyl-iminocarbonyl-1,4-phenylene-methylene chloride], an oligomeric electrolyte gelator. This study provided valuable insights into its potential applications in the development of new materials with specific gelation capabilities (Liu et al., 2011).

Photocycloaddition of Oxazolones

García-Montero et al. (2017) reported on the [2 + 2]-photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones to produce 1,3-diaminotruxillic cyclobutane derivatives. Their research highlighted a novel approach to synthesizing cyclobutane derivatives, which could have implications for the development of new chemical compounds (García-Montero et al., 2017).

Synthesis and Characterisation of Mannich Base

Hussein and Yousif (2021) focused on the synthesis and characterisation of a new Mannich -β-amino carbonyl compound. This study is relevant for understanding the chemical properties and potential applications of similar compounds in various scientific fields (Hussein & Yousif, 2021).

Electrophile-Initiated Lactonization

Razin and Zolotarev (2003) investigated the electrophile-initiated lactonization of 7-Phenytricyclo[4.1.0.02,7]heptane-1-carboxylic Acid, which is related to 1-Phenylcyclobutanecarbonyl chloride. Their findings contribute to the understanding of reactions involving cyclobutane compounds (Razin & Zolotarev, 2003).

Theoretical and Synthetic Studies

Myers et al. (2004) conducted theoretical and synthetic studies of cyclobuta[1,2:3,4]dicyclopentene, exploring the construction of unsaturated carbon skeletons and their transformation into novel cobaltacyclic complexes. This research provides a deeper understanding of the chemical behavior of cyclobutane derivatives (Myers et al., 2004).

Safety And Hazards

1-Phenylcyclobutanecarbonyl chloride is a corrosive material that causes severe skin burns and eye damage . In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

1-phenylcyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUIHVKXBTVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632641
Record name 1-Phenylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclobutanecarbonyl chloride

CAS RN

4620-67-1
Record name 1-Phenylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Parkkari, RAB Bannard… - Canadian Journal of …, 1965 - cdnsciencepub.com
… Benzene and thionyl chloride were removed by distillation and the residue was fractionated, yielding 1-phenylcyclobutanecarbonyl chloride as a colorless, mobile oil; bp 66" at 0.15 mm…
Number of citations: 17 cdnsciencepub.com
RA Wolf, MJ Migliori, PH Fuery… - Journal of the …, 1978 - ACS Publications
A series of fert-butyl alicyclic percarboxylates (1-5) was synthesized, and therate constants for their thermal de-composition in hydrocarbon solvents were measured at several …
Number of citations: 14 pubs.acs.org
Ö Evin Özel - 1992 - open.metu.edu.tr
… 1-Phenylcyclobutanecarbonyl Chloride (20) . . 93 1-Phenylcyclobutyl. Diazomethyl Ketone (… The acid (19) was chlorinated to 1-phenylcyclobutanecarbonyl chloride (20) using soc1,- …
Number of citations: 0 open.metu.edu.tr

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